BenchChemオンラインストアへようこそ!

Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

DPP-IV inhibitor Stereochemistry Diabetes research

Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1638771-82-0) is a chiral, Boc-protected amine belonging to the 2‑azabicyclo[2.2.2]octane scaffold class. Its rigid bicyclic framework imparts constrained conformation and defined stereochemistry (1S,4S,5S), making it a versatile intermediate for the synthesis of enzyme inhibitors and receptor ligands.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1638771-82-0
Cat. No. B3108214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
CAS1638771-82-0
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC1CC2N
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(14)6-10(8)13/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m0/s1
InChIKeySIFPHPJZXMHDLP-GUBZILKMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate – Sourcing Guide for a Defined Stereochemical Building Block


Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1638771-82-0) is a chiral, Boc-protected amine belonging to the 2‑azabicyclo[2.2.2]octane scaffold class. Its rigid bicyclic framework imparts constrained conformation and defined stereochemistry (1S,4S,5S), making it a versatile intermediate for the synthesis of enzyme inhibitors and receptor ligands [1]. The compound is employed across multiple therapeutic programs, including dipeptidyl peptidase IV (DPP‑IV) inhibitors, long chain fatty acid elongase 6 (ELOVL6) inhibitors, and cathepsin C inhibitors, where scaffold pre‑organization is critical for target engagement [2].

Why Generic Substitution Fails for Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate: Stereochemistry, Potency, and Application-Specific Constraints


The 2‑azabicyclo[2.2.2]octane scaffold is available in multiple stereochemical configurations (e.g., exo/endo, 1R,4R,5R vs. 1S,4S,5S) as well as racemic mixtures . Variants lacking defined stereochemistry at the 5‑position introduce conformational flexibility that can compromise target binding and selectivity in drug-discovery programs. In DPP‑IV and ELOVL6 inhibitor series, the orientation of the amino group and the Boc‑protected nitrogen directly controls the geometry of key amide bond formations, meaning that substitution with an incorrect isomer can yield inactive or off‑target compounds [1]. Furthermore, the commercial availability of the (1s,4s,5s) isomer at >97% purity distinguishes it as a quality‑controlled reagent suitable for reproducible SAR studies .

Evidence Guide for Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate: Comparative Data Supporting Selection


Stereochemical Purity vs. Racemic Mixtures: Impact on Biological Activity in DPP-IV Inhibitor Series

Patents describing DPP‑IV inhibitors based on the 2‑azabicyclo[2.2.2]octane scaffold emphasize that the stereochemical configuration at the 5‑position is critical for inhibitory activity. Compounds with the (1S,4S,5S) absolute configuration consistently appear in active pharmaceutical compositions, whereas racemic or exo‑configured intermediates fail to produce potent inhibition [1]. While specific IC50 values for this exact Boc‑protected intermediate are not disclosed in the public domain, the structural requirement for the (1S,4S,5S) configuration is explicit across multiple patent families [2].

DPP-IV inhibitor Stereochemistry Diabetes research

Scaffold Pre‑organization Advantage in ELOVL6 Inhibitors vs. Flexible Amine Alternatives

In the ELOVL6 inhibitor program, the 2‑azabicyclo[2.2.2]octane scaffold provided a conformationally rigid amine headpiece that was essential for achieving oral bioavailability and selectivity. The (1s,4s,5s)-configured intermediate serves as the direct precursor to the active inhibitor series, which demonstrated in vivo efficacy in a mouse model of hepatic steatosis [1]. By contrast, more flexible piperidine or pyrrolidine analogs showed reduced selectivity and metabolic stability in the same series, underscoring the value of the rigid bicyclic scaffold [2].

ELOVL6 inhibitor Metabolic disease Conformational constraint

Purity Benchmarking: 97–98% Assay vs. Lower-Purity Alternatives

Commercially, the (1s,4s,5s) isomer is supplied at ≥97% purity (Achemblock) or ≥98% purity (Leyan, ChemScene) as verified by HPLC or NMR . In contrast, generic tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate without stereochemical specification is often listed at 95% purity and may contain varying amounts of other stereoisomers . This 2–3 percentage point purity advantage, combined with defined stereochemistry, reduces the burden of in‑house purification and ensures batch‑to‑batch reproducibility in multi‑step syntheses.

Purity Quality control Procurement

Cathepsin C Inhibitor Programs: Structural Requirement for (1S,4S,5S) Configuration

Patent literature on cathepsin C (DPP1) inhibitors identifies 2‑aza‑bicyclo[2.2.2]octane‑3‑carboxylic acid amides as a privileged scaffold [1]. While the target compound is a 5‑amino regioisomer rather than a 3‑carboxylic acid derivative, it serves as a key intermediate for introducing the 5‑amino substituent with defined stereochemistry [2]. The (1S,4S,5S) configuration is structurally analogous to the active cathepsin C inhibitor core, and use of the wrong stereoisomer would invert the vector of the amine, likely abolishing binding to the S1 pocket of the enzyme.

Cathepsin C DPP1 inhibitor Inflammatory disease

Predicted Physicochemical Profile: Basicity and Solubility vs. 1‑Azabicyclo[2.2.2]octane (Quinuclidine) Analogs

The predicted pKa of the 2‑azabicyclo[2.2.2]octane nitrogen is 9.98 ± 0.20, which is approximately 0.8–1.2 log units lower than that of the quinuclidine (1‑azabicyclo[2.2.2]octane) scaffold (pKa ~10.8–11.2) . This reduced basicity, combined with the electron‑withdrawing Boc group, yields a neutral amine under physiological conditions, potentially improving membrane permeability and reducing hERG‑related off‑target effects compared to quinuclidine‑based analogs [1]. The compound also exhibits moderate solubility in polar solvents such as DMSO, facilitating biological assay preparation.

Physicochemical properties pKa Solubility

Synthesis Accessibility: Commercial Availability of the (1s,4s,5s) Enantiomer vs. Requirement for Chiral Resolution

The synthesis of enantiopure 5‑amino‑2‑azabicyclo[2.2.2]octane derivatives typically requires chiral auxiliaries, chiral catalysts, or diastereomeric resolution, as highlighted in methodology papers [1]. The (1s,4s,5s) enantiomer is commercially available from multiple vendors (Achemblock, Leyan, ChemScene, Aladdin), eliminating the need for in‑house chiral separation or asymmetric synthesis development . By contrast, the (1R,4R,5R) and exo isomers are less widely stocked, and racemic material requires subsequent resolution, adding 2–4 weeks to synthesis timelines.

Chiral synthesis Procurement Stereoselective synthesis

Application Scenarios for Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate: Where the Compound Delivers Greatest Value


DPP‑IV Inhibitor Lead Optimization Programs Requiring Defined Amine Headpiece Stereochemistry

Medicinal chemistry teams synthesizing DPP‑IV inhibitors based on the 2‑azabicyclo[2.2.2]octane scaffold require the (1S,4S,5S) amine intermediate to construct the active pharmacophore. As described in patent US20100016314A1, the stereochemistry at the 5‑position is essential for DPP‑IV inhibitory activity; racemic or exo‑configured intermediates are not claimed as active. The compound enables direct amide coupling to introduce the cyanopyrrolidine warhead without additional chiral resolution steps [1].

ELOVL6 Inhibitor Synthesis for Metabolic Disease Research

In the ELOVL6 inhibitor series, the rigid 2‑azabicyclo[2.2.2]octane scaffold provides the conformational constraint needed for oral bioavailability and target selectivity. The (1s,4s,5s) intermediate is the direct precursor to the active inhibitor series that demonstrated in vivo efficacy in hepatic steatosis models. The defined stereochemistry ensures consistent SAR and avoids confounding biological results from stereoisomer mixtures [2].

Cathepsin C/DPP1 Inhibitor Development for Inflammatory and Respiratory Indications

The cathepsin C inhibitor patent family (JP-2016515110-A) identifies 2‑azabicyclo[2.2.2]octane derivatives as privileged scaffolds. The (1s,4s,5s) intermediate provides the correct three‑dimensional orientation of the 5‑amino group to access the S1 pocket of cathepsin C. For programs targeting bronchiectasis, cystic fibrosis, or other neutrophil‑driven inflammatory diseases, using this specific enantiomer avoids the risk of synthesizing an inactive diastereomer that would fail to inhibit the enzyme [3].

Conformationally Constrained Peptide Mimetic Design

The rigid [2.2.2] bicyclic framework mimics the conformational constraints of proline residues in peptide backbones. The (1s,4s,5s) configuration places the primary amine in a defined orientation suitable for incorporation into protease‑resistant peptide mimetics. The Boc protecting group allows orthogonal deprotection strategies in solid‑phase peptide synthesis or solution‑phase fragment coupling, making the compound a valuable building block for constrained peptide libraries [4].

Quote Request

Request a Quote for Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.